molecular formula C13H23NO8 B6344959 5-(2-Acetamido-2-deoxy-alpha-D-Galactopyranosyl-oxy)pentanoic acid CAS No. 1858224-13-1

5-(2-Acetamido-2-deoxy-alpha-D-Galactopyranosyl-oxy)pentanoic acid

Cat. No.: B6344959
CAS No.: 1858224-13-1
M. Wt: 321.32 g/mol
InChI Key: NAWIEESVLJVJGK-ZMHPAJMFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Acetamido-2-deoxy-alpha-D-Galactopyranosyl-oxy)pentanoic acid is a complex organic compound characterized by its unique structure, which includes a pentanoic acid backbone and a galactopyranosyl moiety with an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Acetamido-2-deoxy-alpha-D-Galactopyranosyl-oxy)pentanoic acid typically involves multiple steps, starting with the preparation of the galactopyranosyl moiety. This can be achieved through the glycosylation of a suitable precursor, followed by the introduction of the acetamido group. The pentanoic acid component is then attached to the galactopyranosyl moiety through esterification or amidation reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis. Large-scale reactors and purification techniques such as chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or halides.

Major Products Formed:

  • Oxidation: Carboxylic acids and ketones.

  • Reduction: Alcohols and amines.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 5-(2-Acetamido-2-deoxy-alpha-D-Galactopyranosyl-oxy)pentanoic acid is used to study glycosylation processes and carbohydrate-protein interactions. It serves as a substrate in enzymatic assays to understand the activity of glycosyltransferases and glycosidases.

Medicine: This compound has potential applications in the development of therapeutic agents. Its ability to interact with biological molecules makes it a candidate for drug design, particularly in targeting glycoproteins involved in disease processes.

Industry: In the industrial sector, this compound can be used in the production of bioactive compounds, pharmaceuticals, and as a component in various formulations.

Mechanism of Action

The mechanism by which 5-(2-Acetamido-2-deoxy-alpha-D-Galactopyranosyl-oxy)pentanoic acid exerts its effects involves its interaction with specific molecular targets. The acetamido group can engage in hydrogen bonding and other non-covalent interactions with enzymes and receptors, influencing their activity. The galactopyranosyl moiety can participate in glycosidic bond formation, affecting cellular processes.

Comparison with Similar Compounds

  • 2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-D-glucopyranose

  • Peracetylated GalNAc Pentenoic Acid

  • Pentanoic acid, 5-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-beta-D-galactopyranosyl]oxy]

Uniqueness: 5-(2-Acetamido-2-deoxy-alpha-D-Galactopyranosyl-oxy)pentanoic acid is unique due to its specific structural features, which include the pentanoic acid chain and the galactopyranosyl group with an acetamido modification. These features distinguish it from other similar compounds and contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO8/c1-7(16)14-10-12(20)11(19)8(6-15)22-13(10)21-5-3-2-4-9(17)18/h8,10-13,15,19-20H,2-6H2,1H3,(H,14,16)(H,17,18)/t8-,10-,11+,12-,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWIEESVLJVJGK-ZMHPAJMFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCCCCC(=O)O)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCCCCC(=O)O)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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